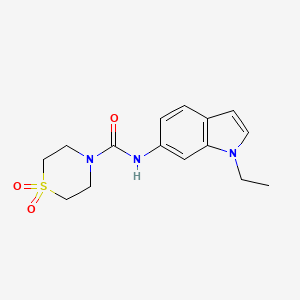
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide, also known as FMSP, is a piperidine-based compound that has gained significant attention in the field of medicinal chemistry. FMSP has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the modulation of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide acts as a partial agonist at the MOR and a full agonist at the NOP receptor, resulting in the activation of downstream signaling pathways that lead to the observed pharmacological effects.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to produce potent analgesic effects in various animal models of pain. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for MOR and NOP receptors, as well as its favorable pharmacokinetic properties. However, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide is a relatively new compound, and further studies are needed to fully understand its limitations and potential adverse effects.
Direcciones Futuras
There are several potential future directions for research on N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide. One area of interest is the development of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide derivatives with improved pharmacological properties. Another potential direction is the investigation of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide as a treatment for other conditions, such as anxiety and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide and its potential for clinical use.
Métodos De Síntesis
The synthesis of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the reaction of 3-fluoro-4-methylsulfanylphenylacetic acid with 4-(hydroxymethyl)piperidine-1-carboxylic acid, followed by the addition of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anti-inflammatory, and antitumor activities in various in vitro and in vivo studies. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has also been investigated for its potential as a treatment for neuropathic pain and opioid addiction.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-20-13-3-2-11(8-12(13)15)16-14(19)17-6-4-10(9-18)5-7-17/h2-3,8,10,18H,4-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIPKRJHUZGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)
![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)

![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)


![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)